molecular formula C5H6O B7883271 2-Methylfuran CAS No. 27137-41-3

2-Methylfuran

Cat. No.: B7883271
CAS No.: 27137-41-3
M. Wt: 82.10 g/mol
InChI Key: VQKFNUFAXTZWDK-UHFFFAOYSA-N
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Description

2-Methylfuran is an organic compound with the chemical formula C5H6O. It is a colorless, flammable liquid with a boiling point of approximately 64°C. This compound is naturally found in certain plants and is used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

2-Methylfuran, also known as sylvane, is primarily targeted in the process of hydrogenation and hydrodeoxygenation . The compound interacts with catalysts, such as single atom copper active sites and phosphorus dopants , or iridium supported carbon catalysts , which play a crucial role in its conversion.

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactionsThis involves the selective removal of the oxygen from the C=O side group of the furan while suppressing the competitive ring hydrogenation .

Biochemical Pathways

The production pathway of this compound involves integrating molten salt hydropyrolysis of lignocellulosic biomass for furfural generation and subsequent catalytic hydrodeoxygenation of furfural to this compound . The process demonstrated selective furfural production in the first step, with subsequent high-yield conversion to this compound .

Result of Action

The result of the action of this compound is the production of a renewable fuel. It presents itself as a promising fuel additive with improved fuel characteristics . The process yields approximately 10.3 wt% of this compound on a dry pinewood basis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. Optimal hydrodeoxygenation occurs at 400–500 °C . The process also involves the use of an innovative reaction environment, being chloride molten salts, eliminating the need for biomass fractionation .

Biochemical Analysis

Biochemical Properties

2-Methylfuran is known to interact with various enzymes and proteins. It undergoes metabolic activation, which plays a vital role in triggering toxicities . The furan ring present in this compound is one of the domineering factors to bring about the toxic response resulting from the generation of reactive epoxide or cis-enedial intermediates, which have the potential to react with biomacromolecules .

Cellular Effects

The cellular effects of this compound are complex and multifaceted. For instance, it has been shown to influence the intrinsic instability of cells . In the presence of NO, the onset of this compound consumption is shifted to lower temperatures only under fuel-lean and very fuel-lean conditions . Furthermore, under these conditions, the presence of NO also shifts the onset of this compound consumption to lower temperatures .

Molecular Mechanism

The unimolecular decomposition of this compound proceeds via hydrogen atom transfer reactions through singlet carbene intermediates which readily undergo ring opening to form collisionally stabilised acyclic C5H6O isomers before further decomposition to C1–C4 species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the product P1 from the dehydroxylation of PO1 has a dominant population (higher than 96%) among the final products . This suggests that the effects of this compound can evolve over time in a controlled environment.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to undergo metabolic activation, which plays a vital role in triggering toxicities when it is substituted by one or more methyl groups . This process involves the generation of reactive intermediates, which have the potential to react with biomacromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylfuran can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of catalysts such as copper-chromium or cobalt-based catalysts. The reaction typically occurs in the vapor phase at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of furfural derived from lignocellulosic biomass. The process involves the use of highly efficient catalysts to achieve high yields of this compound. For example, a cobalt-based catalyst can be used in conjunction with hydroquinone to selectively convert furfural to this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound-3,4-diol, 2-methyltetrahydrofuran, and 2-methyl-5-nitrofuran .

Scientific Research Applications

2-Methylfuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Furan: A parent compound of 2-Methylfuran, differing by the absence of a methyl group.

    2-Methyltetrahydrofuran: A hydrogenated derivative of this compound with different physical and chemical properties.

    Furfural: A precursor to this compound, used in its synthesis

Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo selective hydrogenation and oxidation makes it valuable in the synthesis of high-value chemicals and biofuels .

Properties

IUPAC Name

2-methylfuran
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InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3
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InChI Key

VQKFNUFAXTZWDK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CO1
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Molecular Formula

C5H6O
Record name 2-METHYLFURAN
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Related CAS

25301-08-0
Record name Furan, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9025611
Record name 2-Methylfuran
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Molecular Weight

82.10 g/mol
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Physical Description

2-methylfuran appears as a clear colorless liquid with an ethereal odor. Flash point -22 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless liquid; Spicy smoky aroma
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Boiling Point

145 to 151 °F at 760 mmHg (NTP, 1992)
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Flash Point

-22 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), 3 mg/mL at 20 °C, Slightly soluble in water, Soluble (in ethanol)
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Density

0.9132 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.908-0.917
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Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

59 mmHg at 32 °F ; 95 mmHg at 50 °F; 142 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg]
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CAS No.

534-22-5, 27137-41-3
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Melting Point

-127.7 °F (NTP, 1992), -87.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylfuran
Reactant of Route 2
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Reactant of Route 3
2-Methylfuran
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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